5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Quality Control

5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 723286-86-0) is a fully aromatic, planar triazolopyrazine heterocycle bearing a C5-methyl and a C3-trifluoromethyl substituent. It belongs to the privileged [1,2,4]triazolo[4,3-a]pyrazine scaffold class, which has been widely explored in antimalarial, antitubercular, antibacterial, anticancer (c-Met/VEGFR-2, PARP1, Jak1 kinase), and CNS (NK-3 receptor) drug discovery programs.

Molecular Formula C7H5F3N4
Molecular Weight 202.14 g/mol
CAS No. 723286-86-0
Cat. No. B3151843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
CAS723286-86-0
Molecular FormulaC7H5F3N4
Molecular Weight202.14 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=NN=C(N12)C(F)(F)F
InChIInChI=1S/C7H5F3N4/c1-4-2-11-3-5-12-13-6(14(4)5)7(8,9)10/h2-3H,1H3
InChIKeyMBHVCNBINCRYSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 723286-86-0): A Planar Heteroaromatic Scaffold for Kinase-Focused Library Design


5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 723286-86-0) is a fully aromatic, planar triazolopyrazine heterocycle bearing a C5-methyl and a C3-trifluoromethyl substituent. It belongs to the privileged [1,2,4]triazolo[4,3-a]pyrazine scaffold class, which has been widely explored in antimalarial, antitubercular, antibacterial, anticancer (c-Met/VEGFR-2, PARP1, Jak1 kinase), and CNS (NK-3 receptor) drug discovery programs [1]. The compound is supplied as a research-grade building block with certified purity ≥95% and is structurally characterized by PubChem CID 24777181, with a molecular formula of C₇H₅F₃N₄ and a molecular weight of 202.14 g/mol [2].

Why 5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Cannot Be Replaced by Regioisomeric or Saturated Analogs


In-class triazolopyrazine building blocks are not interchangeable due to three structural dimensions that critically alter molecular recognition, synthetic reactivity, and downstream pharmacokinetics. First, the position of the methyl substituent on the pyrazine ring is regioisomeric: 5-methyl (target) versus 6-methyl (CAS 611240-74-5) analogs present distinct hydrogen-bonding surfaces and steric contours to kinase ATP-binding pockets [1]. Second, the fully aromatic, planar pyrazine ring (target) contrasts with the puckered, partially saturated 5,6,7,8-tetrahydro analog (CAS 723286-87-1), which gains a stereocenter at C5, alters logP and topological polar surface area (TPSA), and changes metabolic soft-spot profiles [2]. Third, the combination of a C5-methyl and a C3-trifluoromethyl group is not present in the des-methyl or des-trifluoromethyl analogs, making the target compound a specific vector for fragment elaboration via electrophilic aromatic substitution or cross-coupling at the remaining unsubstituted positions [1]. Replacing the target with any of these analogs without re-optimization would introduce regioisomeric impurities, alter scaffold geometry, and compromise the intellectual property positioning of a lead series.

Product-Specific Quantitative Evidence Guide: 5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Differentiation


Regioisomeric Integrity: 5-Methyl vs. 6-Methyl Substitution Pattern Confirmed by NMR and HPLC Purity

The target compound bears the methyl group at the 5-position of the pyrazine ring, whereas the closest positional isomer (6-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine, CAS 611240-74-5) carries the methyl at the 6-position. Commercial batches of the target compound are supplied with a purity specification of ≥95% (HPLC) and are structurally confirmed by ¹H NMR and LC-MS, ensuring regioisomeric identity . The 6-methyl isomer is offered at 97-98% purity by some vendors, but its reactivity in cross-coupling and electrophilic substitution differs because the 5-position (vacant in the target) is electronically distinct from the 6-position (vacant in the isomer) due to the fused triazole ring anisotropy .

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Quality Control

Physicochemical Property Differentiation: Aromatic vs. Tetrahydro Scaffold

The fully aromatic target compound exhibits a computed XLogP3 of 1.4, a topological polar surface area (TPSA) of 43.1 Ų, no hydrogen-bond donors, six hydrogen-bond acceptors, and zero rotatable bonds [1]. In contrast, the tetrahydro analog (CAS 723286-87-1) has a higher molecular weight (206.17 vs. 202.14 g/mol), an additional stereocenter at C5, a puckered conformation, a predicted lower XLogP (approximately 0.9-1.1), a higher TPSA due to the secondary amine, and one rotatable bond at the partially saturated ring [2].

Physicochemical Profiling Drug-Likeness CNS Drug Design

Trifluoromethyl Group Dependence: Metabolic Stability and Lipophilicity Enhancement vs. Des-CF₃ Analog

The C3-trifluoromethyl substituent is a well-established metabolic blocking group. Within the triazolopyrazine series, the unsubstituted core is metabolically labile at C3 via CYP450-mediated oxidation. While no head-to-head microsomal stability data for the target vs. des-CF₃ analog are publicly available, class-level studies on triazolopyrazine and related fused heterocycles demonstrate that a C3-CF₃ group reduces intrinsic clearance (CLᵢₙₜ) by 2- to 5-fold in human liver microsomes (HLM) compared to the unsubstituted or C3-methyl analogs [1]. The CF₃ group increases computed XLogP3 by approximately 0.8-1.0 log units over the des-CF₃ scaffold, enhancing target engagement for hydrophobic kinase pockets [2].

Metabolic Stability CYP450 Resistance Fragment-Based Drug Discovery

Planarity-Driven Binding Hypothesis: Aromatic Core vs. 5,6-Dihydro Partially Saturated Analog in PARP1 and c-Met Kinase Contexts

The fully aromatic pyrazine ring of the target enforces a planar geometry that is complementary to the flat, lipophilic floor of kinase hinge regions (e.g., c-Met Tyr1159, PARP1 Gly863). In contrast, the 5,6-dihydro or 5,6,7,8-tetrahydro analogs adopt a non-planar, half-chair conformation that disrupts π-stacking with the hinge tyrosine residue. Published SAR on [1,2,4]triazolo[4,3-a]pyrazine derivatives as c-Met/VEGFR-2 dual inhibitors showed that compounds retaining full aromaticity at the pyrazine ring achieved IC₅₀ values of 0.83 ± 0.07 μM against A549 cells, while partially saturated analogs invariably lost >10-fold potency [1]. The target compound, as a fully aromatic scaffold, is the appropriate starting point for fragment growing into the hinge region.

PARP1 Inhibition c-Met Kinase Molecular Recognition

Commercial Availability and Supply Continuity vs. Discontinued or Short-Supply Analogs

The target compound is currently available from multiple independent suppliers (AKSci, abcr GmbH, CymitQuimica/Indagoo, Leyan) at purities ranging from 95% to 99%, with batch-specific certificates of analysis (CoA) provided . In contrast, the structurally related 5-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro analog (CAS 723286-87-1) has been reported as a discontinued product by at least one major catalog supplier . The 6-methyl isomer (CAS 611240-74-5) is available at 97-98% purity but from fewer vendors. This supply continuity is critical for multi-year lead optimization programs.

Chemical Procurement Supply Chain Building Block Sourcing

Fragment Vector Diversity: Unsubstituted Positions for Parallel Library Synthesis Compared to the 8-Methyl Analog

The target compound presents two unsubstituted carbon positions (C6 and C8) on the triazolopyrazine core for further functionalization via halogenation, metalation, or direct cross-coupling. This contrasts with the 8-methyl-3-(trifluoromethyl) analog (CAS not verified, but molecular formula C₈H₇F₃N₄) where the C8 position is blocked by an additional methyl group, effectively halving the number of diversification vectors. The target's C6 position is activated for electrophilic bromination (predicted by DFT calculations on the pyrazine LUMO), enabling a single-step installation of a halogen handle for Suzuki or Buchwald coupling without de novo scaffold synthesis [1].

Parallel Synthesis Fragment Elaboration Medicinal Chemistry

Best Research and Industrial Application Scenarios for 5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine


Kinase Inhibitor Fragment-Based Lead Generation (c-Met, VEGFR-2, PARP1, Jak1)

Use the target scaffold as a hinge-binding fragment for ATP-competitive kinase inhibitor design. The planar, aromatic core complements the kinase hinge region, while the C5-methyl group provides a lipophilic contact point in the selectivity pocket. The C3-CF₃ group reduces oxidative metabolism and increases target residence time. The unsubstituted C6 and C8 positions allow parallel Suzuki or Buchwald library synthesis for rapid SAR exploration [1].

Antimicrobial Lead Optimization (Anti-Tubercular and Antibacterial Programs)

Triazolo[4,3-a]pyrazine derivatives have demonstrated MIC values of 16-32 μg/mL against S. aureus and E. coli [1]. The target compound, as a fully aromatic building block, enables structure-activity relationship studies targeting MmpL3 (Mtb) or bacterial DNA gyrase. The CF₃ group enhances bacterial membrane penetration relative to des-CF₃ analogs, based on class-level logP-driven permeability correlations [2].

CNS-Penetrant Chemical Probe Development (NK-3 Receptor Antagonism)

The favorable CNS physicochemical profile (XLogP3 = 1.4, TPSA = 43.1 Ų, HBD = 0) aligns with the parameters required for blood-brain barrier penetration [1]. Triazolopyrazines have been claimed as selective NK-3 receptor antagonists in US Patent 9,422,299 [2]. The target compound provides a synthetically tractable core for introducing CNS-tailored amine side chains at C6 or C8.

Genotoxic Impurity Reference Standard for Sitagliptin-Related Analytical Methods

The tetrahydro analog of the target compound is a key precursor for sitagliptin synthesis and a known nitrosamine-forming impurity (NTTP) [1]. The fully aromatic target compound (CAS 723286-86-0) is a potential degradation product or process-related impurity requiring UHPLC-MS/MS quantification in sitagliptin drug substance batches. Procuring high-purity reference material (≥99%) is essential for validated analytical method development compliant with ICH M7 guidelines [2].

Quote Request

Request a Quote for 5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.